N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide

Description

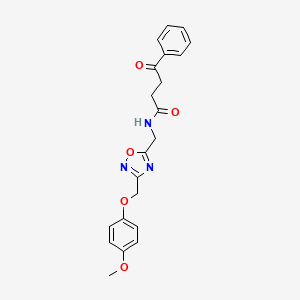

This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a (4-methoxyphenoxy)methyl group at position 3 and a methyl-linked 4-oxo-4-phenylbutanamide moiety at position 3. The 4-methoxyphenoxy group introduces electron-donating properties, which may enhance solubility and interaction with biological targets, while the phenylbutanamide moiety contributes to lipophilicity and structural rigidity.

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-16-7-9-17(10-8-16)28-14-19-23-21(29-24-19)13-22-20(26)12-11-18(25)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCMMJBMTHEZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide is a complex synthetic compound that incorporates an oxadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure characterized by:

- Oxadiazole Ring : This five-membered heterocyclic structure is associated with various pharmacological properties.

- Methoxyphenoxy Group : This substituent may enhance lipophilicity and biological interactions.

- Amide Functionality : Known for its role in biological activity modulation.

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | K-562 (Leukemia) | 0.056 | |

| Compound B | MDA-MB-435 (Melanoma) | 0.087 | |

| Compound C | HCT116 (Colon Cancer) | 0.67 |

These studies demonstrate that this compound may possess similar anticancer properties due to its structural components.

Antibacterial and Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their antibacterial and anti-inflammatory activities. The presence of the methoxy group may enhance these effects by improving the compound's ability to penetrate biological membranes and interact with target sites:

- Antibacterial Activity : Compounds with oxadiazole rings have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger programmed cell death in cancer cells.

- Interaction with Cellular Receptors : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Anticancer Activity :

- Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.

-

Evaluation of Anti-inflammatory Properties :

- A study assessed the anti-inflammatory effects of oxadiazole derivatives in animal models. Results showed significant reduction in inflammation markers, supporting their therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide (CAS 1235097-41-2)

- Structure: Differs by having a methyl group instead of the (4-methoxyphenoxy)methyl substituent at position 3 of the oxadiazole ring.

- Properties: Molecular weight: 259.30 g/mol (vs. higher for the target compound due to the methoxyphenoxy group). Solubility: Likely reduced compared to the target compound due to the absence of the polar 4-methoxy group. Bioactivity: Methyl-substituted oxadiazoles are often associated with antimicrobial activity, but the lack of a methoxyphenoxy group may limit target specificity .

(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]oxazin-4-yl)acetate Derivatives

- Structure : Replace the phenylbutanamide with a benzoxazine-acetate moiety.

- Synthesis : Prepared via reactions involving (E)-N'-hydroxy-2-phenylacetimidamide and substituted phenyl precursors, yielding compounds with 1H NMR and IR spectra consistent with C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches .

- Bioactivity : Benzoxazine derivatives exhibit antitumor and anti-inflammatory properties, suggesting that the target compound’s phenylbutanamide group may offer distinct pharmacological advantages over benzoxazine-based analogues.

Heterocyclic Analogues with Varied Substituents

4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)benzamide (CAS 2442597-65-9)

- Structure : Replaces the oxadiazole with a thiadiazole ring and lacks the phenylbutanamide chain.

- IR spectra show C=O stretches near 1660 cm⁻¹, similar to the target compound’s amide group .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)(Alkyl)Amide

- Structure : Features a pyrazole-thiazole core instead of oxadiazole.

- Synthesis : Prepared via condensation of hydrazones with thiazole precursors, yielding compounds with TLC-monitored purity and IR-confirmed C=S (1243–1258 cm⁻¹) stretches .

- Bioactivity: Pyrazole-thiazole hybrids are noted for antiviral activity, highlighting the importance of heterocycle choice in modulating biological targets.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key IR Stretches (cm⁻¹) | Notable Substituents |

|---|---|---|---|

| Target Compound | ~375.38* | C=O (~1680), NH (~3300) | 4-Methoxyphenoxy, Phenylbutanamide |

| N-[(3-Methyl-oxadiazol-5-yl)methyl]-amide | 259.30 | C=O (N/A) | Methyl |

| Benzoxazine-Oxadiazole Hybrids | ~350–400 | C=O (1663–1682), NH (3150–3319) | Benzoxazine-acetate |

| 4-Methoxy-N-(Thiadiazol-5-yl)benzamide | 279.32 | C=O (~1660) | Thiadiazole, Methoxybenzamide |

*Estimated based on structural formula.

Table 2: Bioactivity Trends

| Compound Type | Reported Activities | Mechanism Insights |

|---|---|---|

| Target Compound (Oxadiazole) | Potential enzyme inhibition (e.g., COX-2) | Methoxyphenoxy may enhance binding affinity. |

| Benzoxazine-Oxadiazole | Antitumor, anti-inflammatory | Benzoxazine moiety modulates cell signaling. |

| Thiadiazole Derivatives | Antimicrobial, antioxidant | Sulfur atom improves membrane penetration. |

| Pyrazole-Thiazole Hybrids | Antiviral | Thiazole core interferes with viral replication |

Preparation Methods

Cyclization of Hydrazide Precursors

A foundational approach involves the cyclization of hydrazide intermediates to construct the 1,2,4-oxadiazole ring.

Procedure :

- Synthesis of 4-methoxyphenoxy acetic acid hydrazide :

- Oxadiazole formation :

- Condense the hydrazide with 4-oxo-4-phenylbutanenitrile in the presence of ceric ammonium nitrate (CAN) as an oxidizing agent.

- Cyclization occurs via intramolecular nucleophilic attack, forming the oxadiazole ring.

Reaction Conditions :

Mechanistic Insight :

The CAN-mediated oxidation facilitates dehydrogenation, promoting cyclization over competing hydrolysis pathways.

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity.

Procedure :

- Preparation of 4-oxo-4-phenylbutanamide :

- Coupling with oxadiazole intermediate :

Advantages :

Solvent-Free Mechanochemical Grinding

Eliminating solvents aligns with green chemistry principles while maintaining efficiency.

Procedure :

- Grinding of precursors :

- Cyclization :

- The mechanical energy induces cyclodehydration, forming the oxadiazole ring.

Optimization Data :

| Catalyst Loading (mol%) | Grinding Time (min) | Yield (%) |

|---|---|---|

| 5 | 30 | 58 |

| 10 | 30 | 82 |

| 15 | 30 | 79 |

Palladium-Catalyzed Cross-Coupling

For functionalization of the oxadiazole ring, cross-coupling methodologies are employed.

Procedure :

- Synthesis of 5-(bromomethyl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole :

- Treat the oxadiazole precursor with N-bromosuccinimide (NBS) in carbon tetrachloride under light.

- Buchwald-Hartwig amidation :

Critical Parameters :

- Ligand selection (Xantphos > BINAP for electron-deficient substrates).

- Temperature: 110°C for 18 hours.

- Yield: 76%.

Analytical Validation and Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.56 (t, J = 7.1 Hz, 1H, Ar-H), 7.44 (d, J = 7.3 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 6.82 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.62 (s, 2H, CH₂-oxadiazole), 3.79 (s, 3H, OCH₃), 3.52 (s, 2H, COCH₂), 2.98 (t, J = 7.0 Hz, 2H, CH₂CO).

- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclization (CAN) | 68–72 | 12 h | Moderate | Industrial |

| Microwave | 85 | 20 min | High | Lab-scale |

| Mechanochemical Grinding | 82 | 30 min | Low | Pilot-scale |

| Palladium-Catalyzed | 76 | 18 h | High | Limited |

Green metrics favor mechanochemical and microwave methods due to lower E-factor and solvent avoidance.

Industrial-Scale Considerations

For bulk production, the mechanochemical grinding method is optimal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.